molecular formula C15H28O3 B121753 Mucrolidin CAS No. 227471-20-7

Mucrolidin

Cat. No. B121753
M. Wt: 256.38 g/mol
InChI Key: SFPWDWLORNWKSK-DEPYFDJDSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Mucrolidin, such as mucoxin and muconin, has been a subject of interest due to their potent antitumor properties. The synthesis of mucoxin involved an enantioselective approach to construct a hydroxylated trisubstituted tetrahydrofuran (THF) ring, a characteristic feature of this class of compounds . Similarly, the total synthesis of muconin was achieved through a series of key reactions, including a coupling reaction of a THF-THP segment with a terminal butenolide, and a stereoselective reduction of an acyclic ketone . The synthesis of mucocin confirmed its proposed structure and demonstrated the efficiency of the "naked" carbon skeleton strategy, which introduced all seven asymmetric centers in the key fragment of the molecule .

Molecular Structure Analysis

Mucrolidin, a new eudesmanol, was isolated from Tanacetopsis mucronata and its structure was determined through various spectroscopic methods and x-ray structural analysis. The spatial structure was established as 1,4,6-trihydroxy-1α, 5α, 6β, 7α(H)-eudesmane . Another related compound, mucrolide, also a sesquiterpene lactone of the eudesmane series, was isolated from the same plant and its structure was determined to be 1β,6α-dihydroxy-5α,7α(H)-eudesmane-3,11(13)-dien-8,12-olide .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve regio- and stereoselective cyclizations. For instance, the synthesis of mucoxin featured two regio- and stereoselective THF ring-forming reactions, which were crucial for constructing the compound's core structure . The synthesis of muconin also involved regioselective cyclization and stereoselective reduction steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of oxygen-containing functional groups, such as hydroxyl and lactone groups, significantly influences the chemical shifts observed in spectroscopic analyses. For example, the influence of oxygen-containing substituents on the chemical shifts of the protons of the angular methyl of sesquiterpenoids like mucrolidin was analyzed, providing insights into the compound's properties .

Case Studies

The antitumor properties of these compounds have been highlighted in various studies. Mucoxin, for instance, has shown to be a highly potent and specific antitumor agent against MCF-7 breast carcinoma cell lines . The efficient synthesis of mucocin, another potent antitumor agent, was achieved in 20 steps from cyclododecatriene, confirming the proposed structure of this Annonaceous acetogenin .

Scientific Research Applications

  • Chemical Structure and Analysis Mucrolidin, identified as a new eudesmanol, has been isolated from Tanacetopsis mucronata. Its chemical structure, determined through IR, mass, and PMR spectral analysis, is 1,4,6-trihydroxy-1α, 5α, 6β, 7α(H)-eudesmane. This study provides insight into the influence of oxygen-containing functional groups on the chemical shifts of certain protons in the eudesmane skeleton of sesquiterpenoids (Izbosarov et al., 1998).

  • Role in Sesquiterpenoids Mucrolidin, along with other sesquiterpenoids, was isolated from Homalomena occulta. Their structures were determined through spectroscopic and mass-spectrometric analysis. Although the primary focus was on antimicrobial activities, this research helps in understanding the broader applications and characteristics of mucrolidin in the context of eudesmane-type sesquiterpenoids (Wang et al., 2007).

Safety And Hazards

Safety measures for handling Mucrolidin include wearing safety goggles with side-shields, protective gloves, and impervious clothing. A suitable respirator should be used, and the product should be kept away from drains, water courses, or the soil .

properties

IUPAC Name

(1R,4S,4aS,5S,6S,8aR)-4,8a-dimethyl-6-propan-2-yl-1,2,3,4a,5,6,7,8-octahydronaphthalene-1,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3)11(16)6-8-15(4,18)13(14)12(10)17/h9-13,16-18H,5-8H2,1-4H3/t10-,11+,12-,13+,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPWDWLORNWKSK-DEPYFDJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C(CCC(C2C1O)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@]2([C@@H](CC[C@]([C@@H]2[C@H]1O)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mucrolidin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
MB Izbosarov, IM Yusupova, BK Abduazimov… - Chemistry of natural …, 1998 - Springer
… The interrelationship of the mucrolidin molecules in crystal packing is considered. With this … which has been called mucrolidin (1). The mass spectrum of mucrolidin revealed the peak of …
Number of citations: 6 link.springer.com
YF Wang, XY Wang, GF Lai, CH Lu… - Chemistry & …, 2007 - Wiley Online Library
… , and the AcOEt-soluble fraction was purified by repeated column chromatography on silica gel to afford the three new compounds 1–3, as well as the known compounds mucrolidin (4), …
Number of citations: 35 onlinelibrary.wiley.com
YIN Wei, HU Qi, LI Xin-zhang, Z Qing-hao… - NATURAL PRODUCT …, 2022 - trcw.ac.cn
Abstract: In order to explore the chemical composition and anti-tumor activity of Homalomena occulta, 10 compounds were separated from the ethanol extract of Homalomena occulta by …
Number of citations: 1 www.trcw.ac.cn
MB Izbosarov, BK Abduazimov, VM Malikov - Chemistry of Natural …, 1999 - Springer
We have previously established that the main secondary metabolites of the epigeal part of Tanacetopsis mucronata are the sesquiterpene lactones deacetyllaurenobiolide, balchanolide…
Number of citations: 2 link.springer.com
NN WANG - Chinese Traditional and Herbal Drugs, 2018 - pesquisa.bvsalud.org
Objective: To study the chemical components from Mongolian medicinal materials Ramulus syringae (the peeled roots and branches of Syringa pinnatifolia). Methods: The compounds …
Number of citations: 2 pesquisa.bvsalud.org
M Singh, R Kumar, S Sharma, L Kumar, S Kumar… - South African Journal of …, 2023 - Elsevier
The function of medicinal plants in the healthcare system is immense as they are the main source of contemporary medications. Among them Hedychium spicatum is a significant …
Number of citations: 2 www.sciencedirect.com
BM Fraga - Natural Product Reports, 2000 - pubs.rsc.org
… The structure of mucrolidin has been determined as 312 by X-ray analysis. This sesquiterpene has been obtained from the epigeal part of Tanacetopsis mucronata. Phytochemical …
Number of citations: 27 pubs.rsc.org
YM Hu, C Liu, KW Cheng, HHY Sung, LD Williams… - Phytochemistry, 2008 - Elsevier
Chemical investigation of rhizomes of Homalomena occulta (Lours) resulted in isolation and identification of two sesquiterpenoids (6,7), and one daucane ester 8, together with five …
Number of citations: 59 www.sciencedirect.com
QX Wu, YP Shi, ZJ Jia - Natural product reports, 2006 - pubs.rsc.org
Covering: 1983 to 2005 This review covers the structures and biological activities of eudesmane-type sesquiterpenoids from the plants of the Asteraceae family. Biosynthetic studies or …
Number of citations: 179 pubs.rsc.org
W Zhu, Z Wang, Y Sun, B Yang, Q Wang… - Journal of …, 2021 - Elsevier
Ethnopharmacological relevance Genus Syringa, which belongs to Oleaceae family, contains 21 accepted species mainly distributed in Southeast Europe, Japan, China, Himalayas, etc…
Number of citations: 19 www.sciencedirect.com

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